molecular formula C65H82N2O18S2 B194423 Cisatracurium besylate CAS No. 96946-42-8

Cisatracurium besylate

Cat. No. B194423
CAS RN: 96946-42-8
M. Wt: 1243.5 g/mol
InChI Key: XXZSQOVSEBAPGS-DONVQRBFSA-L
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Patent
US08357807B2

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]1([CH2:27][CH2:28][C:29]([O:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][O:37][C:38]([CH2:40][CH2:41][N+:42]2([CH3:67])[CH:51]([CH2:52][C:53]3[CH:54]=[CH:55][C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=3)[C:50]3[CH:49]=[C:48]([O:63][CH3:64])[C:47]([O:65][CH3:66])=[CH:46][C:45]=3[CH2:44][CH2:43]2)=[O:39])=[O:30])[CH:11]([CH2:12][C:13]2[CH:14]=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=2)[C:10]2[CH:9]=[C:8]([O:23][CH3:24])[C:7]([O:25][CH3:26])=[CH:6][C:5]=2[CH2:4][CH2:3]1.[CH:68]1[CH:69]=[CH:70][C:71]([S:74]([O-:77])(=[O:76])=[O:75])=[CH:72][CH:73]=1.[CH:78]1[CH:79]=[CH:80][C:81]([S:84]([O-:87])(=[O:86])=[O:85])=[CH:82][CH:83]=1.ClCCl.C1(S(O)(=O)=O)C=CC=CC=1>CO>[CH3:67][N@@+:42]1([CH2:41][CH2:40][C:38]([O:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][O:31][C:29]([CH2:28][CH2:27][N@+:2]2([CH3:1])[C@H:11]([CH2:12][C:13]3[CH:14]=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=3)[C:10]3[CH:9]=[C:8]([O:23][CH3:24])[C:7]([O:25][CH3:26])=[CH:6][C:5]=3[CH2:4][CH2:3]2)=[O:30])=[O:39])[C@H:51]([CH2:52][C:53]2[CH:54]=[CH:55][C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=2)[C:50]2[CH:49]=[C:48]([O:63][CH3:64])[C:47]([O:65][CH3:66])=[CH:46][C:45]=2[CH2:44][CH2:43]1.[CH:68]1[CH:69]=[CH:70][C:71]([S:74]([O-:77])(=[O:76])=[O:75])=[CH:72][CH:73]=1.[CH:78]1[CH:79]=[CH:80][C:81]([S:84]([O-:87])(=[O:86])=[O:85])=[CH:82][CH:83]=1 |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCC=2C=C(C(=CC2C1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC=5C=C(C(=CC5C4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCC=2C=C(C(=CC2C1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC=5C=C(C(=CC5C4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Lyophilization results in a pale yellow solid
ADDITION
Type
ADDITION
Details
a mixture of three isomers
ADDITION
Type
ADDITION
Details
The fractions containing the required isomer
CUSTOM
Type
CUSTOM
Details
are collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The dichloromethane solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water

Outcomes

Product
Name
Type
product
Smiles
C[N@@+]1(CCC=2C=C(C(=CC2[C@H]1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC=5C=C(C(=CC5[C@H]4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08357807B2

Procedure details

Cisatracurium besylate is disclosed in U.S. Pat. No. 5,453,510 (hereinafter U.S. '510). U.S. '510 describes the formation of (R)-tetrahydro-papaverine (compound HA) from compound (II) which is converted into a mixture of R and S diastereoisomer salts with the chiral amino acid, N-acetyl-L-leucine, resulting in the formation of a mixture of 83% of the R and 17% of the S diastereoisomer. Crystallization of the mixture from acetone affords 97% (R)-tetrahydropapaverine-N-acetyl-L-leucinate and 3% (S)-tetrahydropapaverine-N-acetyl-L-leucinate which is converted into (R)-tetrahydropapaverine base. The (R)-tetrahydropapaverine is subsequently reacted with 1,5-pentamethylene diacrylate followed by oxalic acid to afford the dioxalate salt of (1R,1′R)-2,2′-(3,11-dioxo-4,10-dioxatridecamethylene)-bis-(1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline) (i.e., an isomer of compound IV). Conversion of the dioxalate salt into the free base, followed by treatment with methyl benzenesulfonate, affords an aqueous solution of (1R,1′R)-atracurium besylate. Lyophilization results in a pale yellow solid that includes a mixture of three isomers, namely, 1R-cis,1′R-cis; 1R-cis,1′R-trans; 1R-trans,1′R-trans (hereinafter referred to as the “atracurium besylate mixture”) in a ratio of about 58:34:6 respectively. The atracurium besylate mixture is subjected to preparative HPLC column chromatography on silica using a mixture of dichloromethane, methanol and benzenesulfonic acid in the ratio of 4000:500:0.25 as the eluent. The fractions containing the required isomer are collected and washed with water. The dichloromethane solution is evaporated to dryness, the residue dissolved in water and the pH of the solution adjusted to 3.5-4.0 with an aqueous solution of benzenesulfonic acid. The aqueous solution is lyophilized to afford cisatracurium besylate possessing an isomeric purity of about 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]1([CH2:27][CH2:28][C:29]([O:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][O:37][C:38]([CH2:40][CH2:41][N+:42]2([CH3:67])[CH:51]([CH2:52][C:53]3[CH:54]=[CH:55][C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=3)[C:50]3[CH:49]=[C:48]([O:63][CH3:64])[C:47]([O:65][CH3:66])=[CH:46][C:45]=3[CH2:44][CH2:43]2)=[O:39])=[O:30])[CH:11]([CH2:12][C:13]2[CH:14]=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=2)[C:10]2[CH:9]=[C:8]([O:23][CH3:24])[C:7]([O:25][CH3:26])=[CH:6][C:5]=2[CH2:4][CH2:3]1.[CH:68]1[CH:69]=[CH:70][C:71]([S:74]([O-:77])(=[O:76])=[O:75])=[CH:72][CH:73]=1.[CH:78]1[CH:79]=[CH:80][C:81]([S:84]([O-:87])(=[O:86])=[O:85])=[CH:82][CH:83]=1.ClCCl.C1(S(O)(=O)=O)C=CC=CC=1>CO>[CH3:67][N@@+:42]1([CH2:41][CH2:40][C:38]([O:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][O:31][C:29]([CH2:28][CH2:27][N@+:2]2([CH3:1])[C@H:11]([CH2:12][C:13]3[CH:14]=[CH:15][C:16]([O:21][CH3:22])=[C:17]([O:19][CH3:20])[CH:18]=3)[C:10]3[CH:9]=[C:8]([O:23][CH3:24])[C:7]([O:25][CH3:26])=[CH:6][C:5]=3[CH2:4][CH2:3]2)=[O:30])=[O:39])[C@H:51]([CH2:52][C:53]2[CH:54]=[CH:55][C:56]([O:61][CH3:62])=[C:57]([O:59][CH3:60])[CH:58]=2)[C:50]2[CH:49]=[C:48]([O:63][CH3:64])[C:47]([O:65][CH3:66])=[CH:46][C:45]=2[CH2:44][CH2:43]1.[CH:68]1[CH:69]=[CH:70][C:71]([S:74]([O-:77])(=[O:76])=[O:75])=[CH:72][CH:73]=1.[CH:78]1[CH:79]=[CH:80][C:81]([S:84]([O-:87])(=[O:86])=[O:85])=[CH:82][CH:83]=1 |f:0.1.2,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCC=2C=C(C(=CC2C1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC=5C=C(C(=CC5C4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCC=2C=C(C(=CC2C1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC=5C=C(C(=CC5C4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Lyophilization results in a pale yellow solid
ADDITION
Type
ADDITION
Details
a mixture of three isomers
ADDITION
Type
ADDITION
Details
The fractions containing the required isomer
CUSTOM
Type
CUSTOM
Details
are collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The dichloromethane solution is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water

Outcomes

Product
Name
Type
product
Smiles
C[N@@+]1(CCC=2C=C(C(=CC2[C@H]1CC=3C=CC(=C(C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC=5C=C(C(=CC5[C@H]4CC=6C=CC(=C(C6)OC)OC)OC)OC)C.C=1C=CC(=CC1)S(=O)(=O)[O-].C=1C=CC(=CC1)S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.